5'-DMT-3'-TBDMS-Bz-rA
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Overview
Description
5’-DMT-3’-TBDMS-Bz-rA is a nucleoside analog used primarily in the field of oligonucleotide synthesis. This compound is characterized by its protective and modification effects, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-DMT-3’-TBDMS-Bz-rA involves multiple steps, including the protection of the hydroxyl groups and the introduction of the benzoyl group. The tert-butyldimethylsilyl (TBDMS) group is used to protect the 3’-hydroxyl group, while the 5’-hydroxyl group is protected with the dimethoxytrityl (DMT) group. The benzoyl group is introduced to protect the amino group of the adenosine .
Industrial Production Methods
Industrial production of 5’-DMT-3’-TBDMS-Bz-rA follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5’-DMT-3’-TBDMS-Bz-rA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: The compound can undergo substitution reactions to introduce different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and pyridine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield deprotected nucleosides .
Scientific Research Applications
5’-DMT-3’-TBDMS-Bz-rA is widely used in scientific research, particularly in the synthesis of oligonucleotides. Its protective groups make it suitable for use in automated DNA and RNA synthesis. The compound is also used in the development of nucleoside analogs for therapeutic applications, including antiviral and anticancer agents .
Mechanism of Action
The mechanism of action of 5’-DMT-3’-TBDMS-Bz-rA involves its incorporation into oligonucleotides during synthesis. The protective groups prevent unwanted reactions, ensuring the correct sequence and structure of the synthesized oligonucleotides. The compound targets specific nucleic acid sequences, facilitating the study of gene expression and regulation .
Comparison with Similar Compounds
Similar Compounds
5’-DMT-2’-O-TBDMS-rA: Similar in structure but with different protective groups.
5’-DMT-3’-TBDMS-rG: A guanosine analog with similar protective groups.
5’-DMT-3’-TBDMS-rC: A cytidine analog with similar protective groups
Uniqueness
5’-DMT-3’-TBDMS-Bz-rA is unique due to its specific combination of protective groups, which provide stability and prevent unwanted side reactions during oligonucleotide synthesis. This makes it particularly valuable in the synthesis of high-fidelity nucleic acids .
Properties
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-35(55-42(37(38)50)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPRMZLAAWKAPQ-GNECSJIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49N5O7Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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